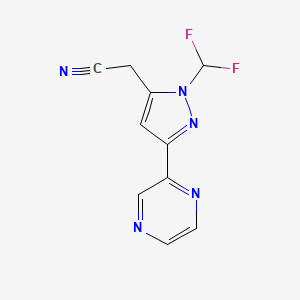

2-(1-(difluoromethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)acetonitrile

Description

Properties

IUPAC Name |

2-[2-(difluoromethyl)-5-pyrazin-2-ylpyrazol-3-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2N5/c11-10(12)17-7(1-2-13)5-8(16-17)9-6-14-3-4-15-9/h3-6,10H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOMIHJBKLWVBLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C2=NN(C(=C2)CC#N)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Core Construction

The pyrazole nucleus is typically synthesized by cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds or α-cyanoketones. For example, methylhydrazine derivatives react with substituted ethyl acetates or diketones under heating conditions (around 80 °C) in solvents such as ethanol or tetrahydrofuran (THF) to form pyrazole intermediates. Acidic workup with hydrochloric acid followed by extraction and purification yields pyrazole intermediates with high efficiency (81–92% yields reported).

An alternative approach employs 1,3-dipolar cycloaddition of diazocarbonyl compounds with alkynes catalyzed by zinc triflate or other Lewis acids, affording pyrazole rings in good yields (~89%) under mild conditions.

Introduction of Difluoromethyl Group

The difluoromethyl substitution at the N1 position of the pyrazole is achieved through selective fluorination techniques or by employing difluoromethylated hydrazine precursors. For instance, methylhydrazine sulfate derivatives bearing difluoromethyl groups can be used to synthesize 3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amines, which are closely related intermediates. This step typically proceeds with moderate to high yields (31.6% to 95%) depending on reaction conditions and purification methods.

Attachment of Pyrazin-2-yl Substituent

The pyrazin-2-yl group is introduced via cross-coupling reactions or nucleophilic substitution onto appropriate pyrazole intermediates. This often requires the preparation of pyrazole derivatives bearing halogen or leaving groups at the C3 position, which then undergo palladium-catalyzed coupling with pyrazin-2-yl boronic acids or similar reagents. Although specific detailed protocols for this exact substitution are less commonly reported, analogous methods are well-established in heterocyclic chemistry literature.

Formation of Acetonitrile Side Chain

The acetonitrile moiety at the C5 position is typically installed through alkylation reactions of the pyrazole ring with acetonitrile derivatives or via condensation with α-cyanoketones. For example, reactions involving substituted ethyl acetate and sodium hydride in THF at elevated temperatures (80 °C) followed by acidic workup and chromatographic purification yield intermediates bearing nitrile groups with high efficiency (81–92%).

Reaction Conditions and Optimization

| Step | Reagents & Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Pyrazole ring formation | Methylhydrazine sulfate + substituted ethyl acetate, NaH | Ethanol, THF | 80 °C, 4 h | 81–92 | Monitored by TLC, acidic workup |

| Difluoromethyl introduction | Difluoromethylated hydrazine derivatives | Ethanol | 80 °C | 31.6–95 | Purification by flash chromatography |

| Pyrazin-2-yl substitution | Pd-catalyzed cross-coupling (e.g., Suzuki) | DMF, NMP, or DMAc | Ambient to reflux | Variable | Catalysts reusable, optimized with acid additives |

| Acetonitrile side chain installation | Alkylation with acetonitrile derivatives, NaH | THF | 80 °C | 81–92 | Acidic workup, extraction, chromatography |

Research Findings and Analytical Data

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) confirms the presence of difluoromethyl groups and pyrazole substitution patterns. For example, ¹⁹F NMR signals at around −110 ppm are characteristic of the difluoromethyl moiety.

- High-resolution mass spectrometry (HRMS) validates molecular weights consistent with the target compound and intermediates.

- Thin layer chromatography (TLC) is routinely used to monitor reaction progress.

- Purification is commonly achieved by flash column chromatography using petroleum ether/ethyl acetate mixtures.

Summary Table of Key Intermediates and Yields

| Intermediate | Description | Yield (%) | Melting Point (°C) | Key Spectroscopic Data |

|---|---|---|---|---|

| 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine | Pyrazole intermediate with trifluoromethyl group | 95 | 96.3–97.0 | ¹H NMR δ 5.76 (s), ¹⁹F NMR δ −61.1 |

| 3-(Difluoromethyl)-1-methyl-1H-pyrazol-5-amine | Difluoromethylated pyrazole intermediate | 31.6 | 29.9–32.6 | ¹H NMR δ 6.66 (t, J=55.1 Hz), ¹⁹F NMR δ −110.3 |

| Pyrazole-acetonitrile intermediate | Alkylated pyrazole with nitrile side chain | 81–92 | Not reported | Confirmed by HRMS and NMR |

Chemical Reactions Analysis

Types of Reactions

2-(1-(difluoromethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the difluoromethyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Sodium borohydride in ethanol.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

Reduction: Formation of reduced pyrazole derivatives.

Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. The difluoromethyl group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate cell membranes and exert therapeutic effects. Research has shown that compounds similar to 2-(1-(difluoromethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)acetonitrile can inhibit cancer cell proliferation in vitro and in vivo, making it a candidate for further development as an anticancer agent .

2. Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory activities. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation. Preliminary studies indicate that this compound may reduce inflammatory markers in cellular models .

Agrochemicals

1. Pesticide Development

The unique structure of this compound positions it as a potential candidate for pesticide formulation. Its ability to interact with biological systems could lead to the development of novel agrochemicals that target specific pests while minimizing environmental impact .

2. Herbicide Activity

Research into herbicidal properties has shown that compounds with similar pyrazole structures can inhibit plant growth by interfering with key metabolic pathways. This compound may be explored for its herbicidal potential against various weed species, contributing to sustainable agricultural practices .

Materials Science

1. Polymer Chemistry

The incorporation of this compound into polymer matrices could enhance the thermal stability and mechanical properties of the resulting materials. Its reactive sites may allow for cross-linking with other polymers, leading to advanced materials suitable for various industrial applications .

2. Sensor Development

Due to its electronic properties, this compound may be utilized in the development of sensors for detecting environmental pollutants or biological markers. The specificity of pyrazole derivatives in binding interactions can be harnessed for creating sensitive and selective detection systems .

Case Studies

Mechanism of Action

The mechanism of action of 2-(1-(difluoromethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and stability, while the pyrazinyl group can facilitate interactions with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

2-(1-(Prop-2-yn-1-yl)-3-(Pyrazin-2-yl)-1H-Pyrazol-5-yl)acetonitrile (CAS: 2098104-58-4)

- Structural Difference : The 1-position substituent is prop-2-yn-1-yl (alkynyl) instead of difluoromethyl.

- Impact: Electronic Effects: The alkynyl group is electron-withdrawing but less polar than difluoromethyl, reducing dipole interactions. Steric Effects: The linear alkynyl group imposes less steric hindrance than the bulkier difluoromethyl.

2-(1-Isopropyl-3-(Pyridin-4-yl)-1H-Pyrazol-5-yl)acetonitrile

- Structural Difference : The 1-position substituent is isopropyl, and the pyrazine is replaced by pyridin-4-yl.

- Impact :

- Lipophilicity : Isopropyl increases logP compared to difluoromethyl, enhancing membrane permeability.

- Aromatic Interactions : Pyridine’s lower electronegativity vs. pyrazine reduces π-π stacking efficiency.

- Synthetic Flexibility : Pyridine’s lone pair allows for further functionalization via metal-catalyzed cross-couplings .

Variations at the Pyrazole 3-Position

2-(4-(2,6-Difluorophenoxy)-3-Isopropoxy-5-Methyl-1H-Pyrazol-1-yl)-5-(Trifluoromethyl)Pyrazine (Compound 21b)

- Structural Difference : The 3-position is substituted with an isopropoxy group and a methyl group; the pyrazine is further functionalized with trifluoromethyl.

- Impact :

- Enzyme Inhibition : This compound inhibits human dihydroorotate dehydrogenase (DHODH), a target in autoimmune diseases. The trifluoromethyl group enhances binding affinity to hydrophobic enzyme pockets .

- Solubility : Polar isopropoxy groups improve aqueous solubility compared to the pyrazine-only substitution in the target compound.

Core Heterocycle Modifications

3-(5-Phenyl-3-(Trifluoromethyl)-1H-Pyrazol-1-yl)Propanenitrile (CAS: 1006334-26-4)

- Structural Difference : Pyrazine is replaced by a phenyl group, and the acetonitrile is shifted to a propanenitrile chain.

- Impact: Electron Density: Phenyl groups provide electron-rich aromatic systems, altering redox properties.

Key Data Table: Structural and Functional Comparisons

Research Findings and Implications

- Electronic Effects: Difluoromethyl and cyano groups synergistically lower the HOMO-LUMO gap, enhancing reactivity in nucleophilic substitutions .

- Biological Relevance : Pyrazine-containing analogs show superior binding to enzymes with aromatic active sites (e.g., DHODH) compared to pyridine derivatives .

- Synthetic Challenges : Difluoromethyl groups require specialized fluorination reagents (e.g., DAST), increasing synthesis complexity vs. alkyl or alkynyl substituents .

Biological Activity

2-(1-(difluoromethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)acetonitrile is a heterocyclic compound characterized by the presence of a pyrazole ring, which is substituted with both a difluoromethyl group and a pyrazinyl group. This unique structural configuration contributes to its potential biological activities, making it a subject of interest in medicinal chemistry.

- Molecular Formula : CHFN

- Molecular Weight : Approximately 225.20 g/mol

- CAS Number : 2097983-24-7

Synthesis

The synthesis of this compound typically involves the formation of the pyrazole ring followed by the introduction of the difluoromethyl and pyrazinyl groups. Common methods include:

- Cyclization : Using bases like potassium carbonate in polar solvents such as dimethyl sulfoxide (DMSO) to facilitate the formation of the pyrazole structure.

- Reagents : Sodium hydride and acetonitrile are often utilized to optimize yields during synthesis .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group enhances binding affinity and stability, while the pyrazinyl group facilitates interactions with biological macromolecules. These interactions can modulate various biochemical pathways, leading to therapeutic effects .

Therapeutic Potential

Research indicates that this compound may serve as an inhibitor for specific enzymes and receptors, suggesting potential applications in treating various diseases. Its unique structure allows for enhanced reactivity and selectivity towards biological targets, which could be beneficial in drug development .

Case Studies and Research Findings

- Anticancer Activity : Studies have shown that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, certain pyrazole derivatives have been tested for cytotoxicity against human cancer cell lines, indicating that modifications in their structure can lead to increased efficacy against cancer cells .

- Enzyme Inhibition : Research has explored the α-glucosidase inhibition potential of similar compounds, which can help manage postprandial hyperglycemia in diabetic patients. This highlights the relevance of structural modifications in enhancing biological activity .

- Mechanistic Insights : Computational studies have elucidated mechanisms by which these compounds interact with target proteins, providing insights into their pharmacological profiles. The binding interactions often involve hydrogen bonding and hydrophobic interactions, which are crucial for their inhibitory effects .

Data Table: Biological Activity Summary

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-(1-(difluoromethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)acetonitrile to maximize yield and purity?

- Methodological Answer : Synthesis involves multi-step reactions, including pyrazole ring formation and functional group introduction. Key parameters:

- Temperature : Maintain −78°C to room temperature for lithiation steps (e.g., using n-BuLi in THF) .

- pH Control : Use acetic acid (AcOH) for acid-catalyzed cyclization and NaCNBH₃ for selective reductions .

- Reaction Time : Optimize reflux durations (e.g., 6–12 hours) to minimize side products .

- Purity Monitoring : Employ HPLC (≥98% purity threshold) and column chromatography for isolation .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm pyrazole ring substitution patterns and acetonitrile moiety integration .

- FTIR : Identify C≡N stretching (~2250 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., m/z calculated for C₁₁H₈F₂N₆: 274.08) .

- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (if crystallizable) .

Q. How can researchers mitigate challenges in isolating intermediates during synthesis?

- Methodological Answer :

- Chromatography : Use silica gel columns with gradient elution (hexane/ethyl acetate) for polar intermediates .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals .

- In-line Analytics : Implement LC-MS to track reaction progress and identify byproducts .

Advanced Research Questions

Q. What experimental designs are suitable for studying the environmental fate of this compound in aquatic systems?

- Methodological Answer :

- Longitudinal Studies : Use randomized block designs with split plots to assess abiotic (hydrolysis, photolysis) and biotic (microbial degradation) pathways over time .

- Analytical Workflow : Quantify degradation products via UPLC-QTOF-MS and correlate with ecotoxicity assays (e.g., Daphnia magna LC₅₀) .

- Control Variables : Include pH (4–9), temperature (10–30°C), and UV exposure to model real-world conditions .

Q. How can computational modeling predict the reactivity of the difluoromethyl group in this compound under varying conditions?

- Methodological Answer :

- DFT Calculations : Simulate electron density maps to identify nucleophilic/electrophilic sites on the difluoromethyl group .

- Molecular Dynamics : Model solvation effects (e.g., in DMSO or water) to predict hydrolysis rates .

- Docking Studies : Explore interactions with biological targets (e.g., enzymes) to infer metabolic pathways .

Q. What strategies resolve contradictory data in biological activity assays involving this compound?

- Methodological Answer :

- Assay Validation : Cross-reference results across orthogonal methods (e.g., enzyme inhibition vs. cell viability assays) .

- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to differentiate true activity from noise .

- Dose-Response Curves : Use nonlinear regression (Hill equation) to quantify potency (EC₅₀/IC₅₀) and validate reproducibility .

Q. How does the pyrazin-2-yl moiety influence the compound’s electronic properties and reactivity?

- Methodological Answer :

- Cyclic Voltammetry : Measure redox potentials to assess electron-withdrawing effects of the pyrazine ring .

- Hammett Analysis : Correlate substituent constants (σ) with reaction rates (e.g., SNAr substitutions) .

- Theoretical Studies : Compute HOMO-LUMO gaps using Gaussian 09 to predict charge transfer behavior .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.